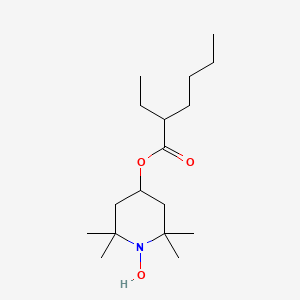
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate is an organic compound that belongs to the class of piperidines. It is known for its unique structural properties and has gained attention in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate typically involves the reaction of 1-Hydroxy-2,2,6,6-tetramethylpiperidine with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various esters and amides.
Applications De Recherche Scientifique
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its stabilizing properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate involves its interaction with molecular targets and pathways. The compound can act as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features but different functional groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use as a catalyst and chemical oxidant.
Uniqueness: 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate stands out due to its specific ester functional group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity.
Propriétés
Formule moléculaire |
C17H33NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-ethylhexanoate |
InChI |
InChI=1S/C17H33NO3/c1-7-9-10-13(8-2)15(19)21-14-11-16(3,4)18(20)17(5,6)12-14/h13-14,20H,7-12H2,1-6H3 |
Clé InChI |
RVWJIVLFXACVCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


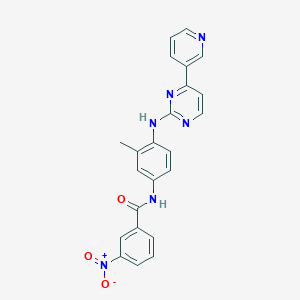

![[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol](/img/structure/B11831029.png)
![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)
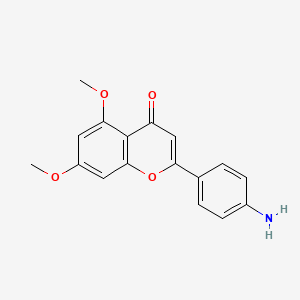
![2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11831036.png)
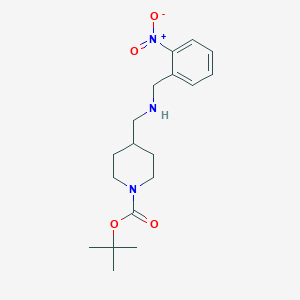

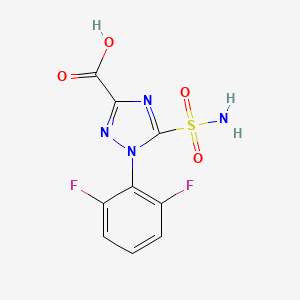

![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)
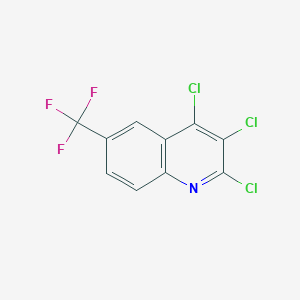

![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)
